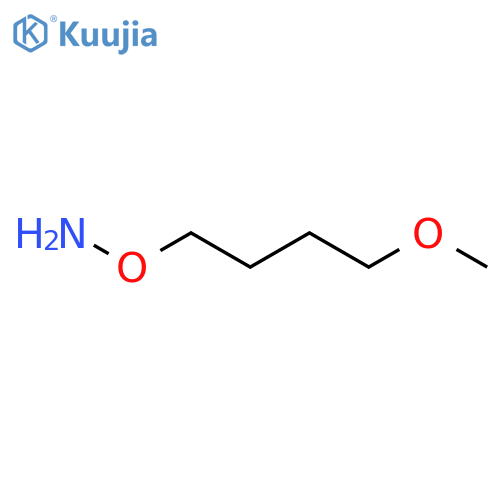Cas no 1564622-39-4 (O-(4-methoxybutyl)hydroxylamine)

1564622-39-4 structure
商品名:O-(4-methoxybutyl)hydroxylamine
O-(4-methoxybutyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(4-methoxybutyl)hydroxylamine
- 1564622-39-4
- SCHEMBL21084689
- EN300-1840141
-
- インチ: 1S/C5H13NO2/c1-7-4-2-3-5-8-6/h2-6H2,1H3
- InChIKey: NNAAAJXDHGNGHN-UHFFFAOYSA-N
- ほほえんだ: O(C)CCCCON
計算された属性
- せいみつぶんしりょう: 119.094628657g/mol
- どういたいしつりょう: 119.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 5
- 複雑さ: 41.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 44.5Ų
O-(4-methoxybutyl)hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1840141-0.05g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1840141-2.5g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1840141-10.0g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1840141-0.25g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1840141-5.0g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1840141-0.5g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1840141-1.0g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1840141-0.1g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1840141-10g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1840141-5g |
O-(4-methoxybutyl)hydroxylamine |
1564622-39-4 | 5g |
$2028.0 | 2023-09-19 |
O-(4-methoxybutyl)hydroxylamine 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
1564622-39-4 (O-(4-methoxybutyl)hydroxylamine) 関連製品
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 152840-81-8(Valine-1-13C (9CI))
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 68551-17-7(Isoalkanes, C10-13)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
